2-Formylthiophene-4-boronic acid
Overview
Description
2-Formylthiophene-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a thiophene ring substituted with a formyl group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biochemical Analysis
Biochemical Properties
2-Formylthiophene-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate these reactions, ensuring efficient and selective bond formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes. For instance, its role in Suzuki-Miyaura coupling reactions could potentially affect cellular metabolism by altering the availability of key metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes and proteins involved in catalytic processes. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function, depending on the specific enzymes targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at low temperatures. Prolonged exposure to light and heat can lead to degradation, potentially affecting its efficacy in biochemical reactions. Long-term studies are needed to fully understand its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses are generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects. High doses may lead to toxicity, manifesting as skin and eye irritation, respiratory issues, and other adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors essential for its biochemical activity. The compound’s boronic acid group can participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is vital for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment. Detailed studies are required to map its localization and understand its functional implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylthiophene-4-boronic acid typically involves the borylation of thiophene derivatives. One common method is the Miyaura borylation, which involves the reaction of a halogenated thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Formylthiophene-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products
Oxidation: 2-Thiophenecarboxylic acid.
Reduction: 2-Hydroxymethylthiophene.
Substitution: Various biaryl or vinyl-thiophene derivatives.
Scientific Research Applications
2-Formylthiophene-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylthiophene-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Formylthiophene-4-boronic acid can be compared with other boronic acids such as:
3-Formylphenylboronic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Formylphenylboronic acid: Another similar compound with a formyl group at the 4-position of a phenyl ring.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure and reactivity make it a valuable building block in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
Record name | 2-formylthiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175592-59-3 | |
Record name | 2-formylthiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formylthiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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